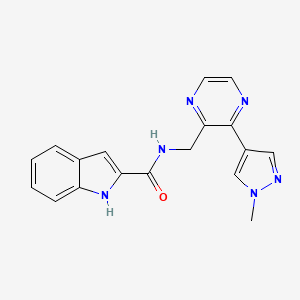

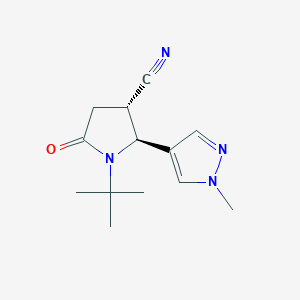

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Condensation : Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, a solvent-free condensation reaction occurs, leading to the formation of an aldimine intermediate .

- Reductive Amination : The in situ formation of N-(5-pyrazolyl)imine is crucial in the reductive amination step. This intermediate serves as a key building block for other valuable pyrazole derivatives .

Molecular Structure Analysis

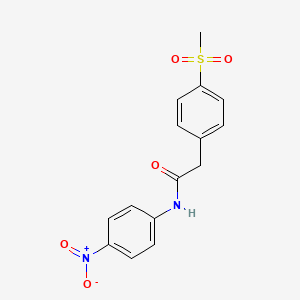

The molecular structure of Compound X consists of an indole core linked to a pyrazole moiety. The pyrazole ring contains two nitrogen atoms in adjacent positions. The presence of these heterocyclic rings contributes to its potential biological activity .

Scientific Research Applications

Anticancer Activity

The concept of molecular hybridization has led to the development of novel indole derivatives linked to the pyrazole moiety, designed as antitumor agents. These compounds have been synthesized and characterized, demonstrating good-to-excellent antitumor activity against various human cancer cell lines. Notably, certain compounds showed exceptional anticancer inhibition performance against the HepG2 cancer cell line, surpassing the efficacy of the standard reference drug, doxorubicin. This highlights their potential as strong anticancer candidate drugs for further investigation and development (Hassan et al., 2021).

Synthesis and Characterization

The study on the synthesis and characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide reveals the complexity of research chemicals and the importance of accurate identification for pharmacological exploration. This research underscores the necessity of thorough analytical characterization in the development and differentiation of novel compounds for potential therapeutic applications (McLaughlin et al., 2016).

Heterocyclic Compounds in Pharmaceuticals

Nitrogen-containing heterocyclic compounds, including pyrazines and indoles, play a crucial role in pharmaceuticals and agrochemicals due to their high biological activities. These compounds are fundamental in the synthesis of various drugs, highlighting their significance in drug discovery and development. Their applications range from herbicides and insecticides to pharmaceutical intermediates and raw materials for anti-tuberculosis drugs (Higasio & Shoji, 2001).

Antibacterial and Antifungal Activity

The development of new pyrazoline and pyrazole derivatives has demonstrated significant antibacterial and antifungal activities. These compounds have been synthesized and characterized, showing promising results against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This research highlights the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Hassan, 2013).

Palladium-Catalyzed Intramolecular Cyclization

The study on the palladium-catalyzed intramolecular cyclization of indole derivatives has shed light on the regioselectivity of reactions leading to the formation of beta-carbolinones or pyrazino[1,2-a]indoles. This research contributes to the understanding of reaction pathways and conditions affecting the selectivity and efficiency of cyclization reactions, which are critical in the synthesis of complex heterocyclic compounds (Abbiati et al., 2003).

properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-24-11-13(9-22-24)17-16(19-6-7-20-17)10-21-18(25)15-8-12-4-2-3-5-14(12)23-15/h2-9,11,23H,10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDSDXQXDYVUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methylphenyl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2694763.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2694765.png)

![N-(2,3-dimethoxybenzyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2694771.png)

![2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2694772.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694773.png)

![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2694774.png)